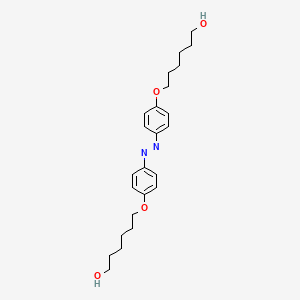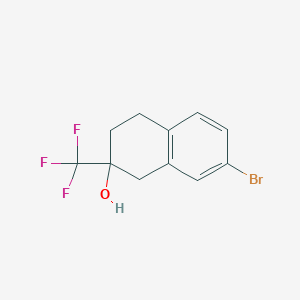
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the trifluoromethyl group, which may affect its lipophilicity and overall properties.
7-Bromo-2-methoxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a hydroxyl group, which can influence its hydrogen bonding capabilities and reactivity.
Uniqueness
The unique combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group in 7-Bromo-2-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts distinct chemical and physical properties that differentiate it from similar compounds
属性
分子式 |
C11H10BrF3O |
|---|---|
分子量 |
295.09 g/mol |
IUPAC 名称 |
7-bromo-2-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-9-2-1-7-3-4-10(16,11(13,14)15)6-8(7)5-9/h1-2,5,16H,3-4,6H2 |
InChI 键 |
NPPSQHDCNGJDDI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2=C1C=CC(=C2)Br)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


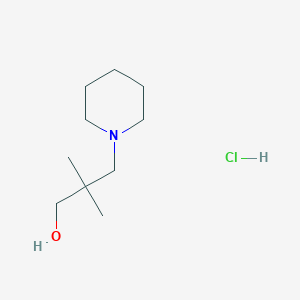
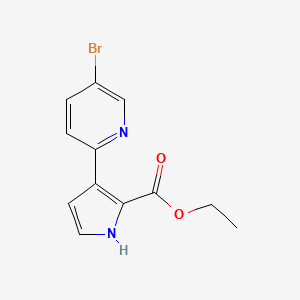
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)

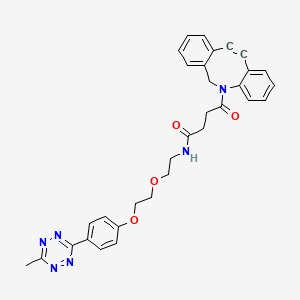

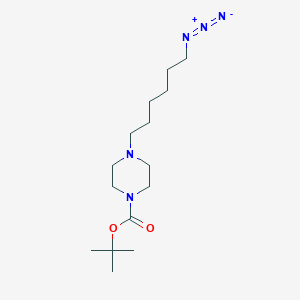
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)

![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
